N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide
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Overview
Description
2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both chloroaniline and hydroxy-methoxyphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of butanoic acid hydrazide with 4-chloroaniline under acidic conditions to form the intermediate hydrazide.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
- 2-methoxyphenyl isocyanate
Uniqueness
2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Cl2N3O3 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-3-15(22-13-6-4-12(19)5-7-13)18(25)23-21-10-11-8-14(20)17(24)16(9-11)26-2/h4-10,15,22,24H,3H2,1-2H3,(H,23,25)/b21-10+ |
InChI Key |
FVTVFYTWRSWMBY-UFFVCSGVSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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